N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine
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Overview
Description
N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine is an organic compound that belongs to the class of substituted amines It features a bromopyridine moiety attached to a methylpropanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine typically involves the following steps:
Bromination of Pyridine: The starting material, 5-methylpyridine, undergoes bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield 5-bromopyridine.
Formation of Intermediate: The brominated pyridine is then reacted with formaldehyde and a secondary amine, such as N-methylpropan-1-amine, under basic conditions to form the desired product.
Industrial Production Methods
For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of different functional groups on the pyridine ring .
Scientific Research Applications
N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism by which N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine exerts its effects involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The methylpropanamine chain can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
- N-((5-bromopyridin-3-yl)methyl)ethanamine
- N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine
- N-((5-bromopyridin-3-yl)methyl)cyclopropanamine
Uniqueness
N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the bromopyridine moiety allows for versatile chemical modifications, while the methylpropanamine chain enhances its pharmacokinetic profile .
Properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-N-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-3-4-13(2)8-9-5-10(11)7-12-6-9/h5-7H,3-4,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMWRVBFUKIBMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)CC1=CC(=CN=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745298 |
Source
|
Record name | N-[(5-Bromopyridin-3-yl)methyl]-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104290-47-3 |
Source
|
Record name | N-[(5-Bromopyridin-3-yl)methyl]-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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